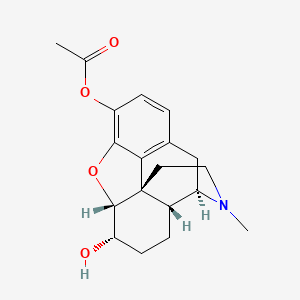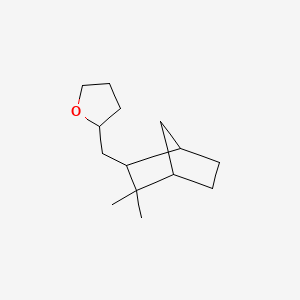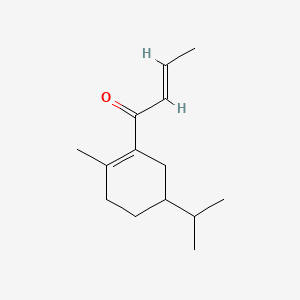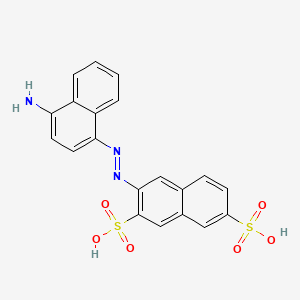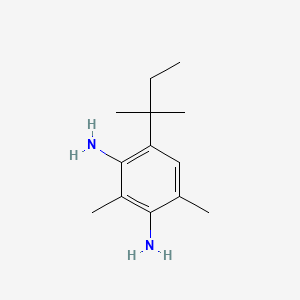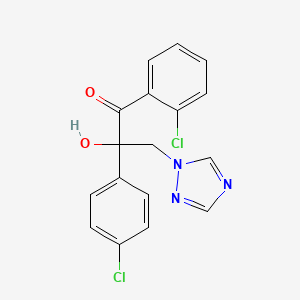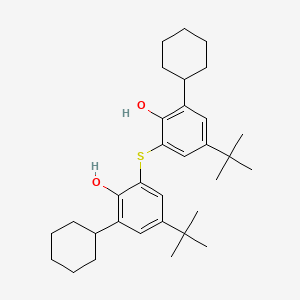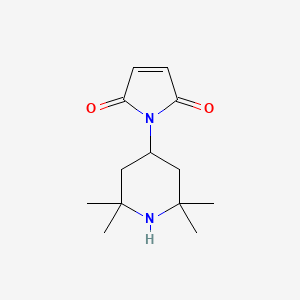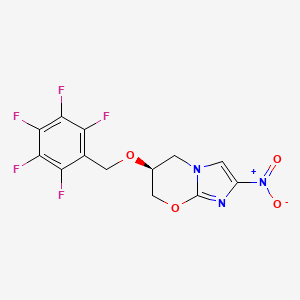
(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structural features, including a nitro group, a pentafluorophenylmethoxy moiety, and an imidazo-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multicomponent reactions and cyclization processes. One common synthetic route includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one, leading to the formation of imidazo-oxazine derivatives . Another approach involves the use of α,β-unsaturated imines and acetylenedicarboxylates, which undergo (4+2) annulation with arylaldehyde dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. Green synthesis approaches, such as visible light-promoted catalyst-free reactions, are being explored to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The pentafluorophenylmethoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and toluene are frequently used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the pentafluorophenylmethoxy moiety .
Scientific Research Applications
(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the generation of reactive nitrogen species that can interact with cellular components . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pretomanid: A nitroimidazo-oxazine compound used in the treatment of tuberculosis.
Naphtho[1,2-e][1,3]oxazine derivatives: Compounds with anti-inflammatory properties.
Spirocyclic 1,3-oxazines: Compounds synthesized via multicomponent reactions and used in various applications.
Uniqueness
(S)-2-Nitro-6-pentafluorophenylmethoxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its combination of a nitro group, a pentafluorophenylmethoxy moiety, and an imidazo-oxazine ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
187235-30-9 |
|---|---|
Molecular Formula |
C13H8F5N3O4 |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
(6S)-2-nitro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H8F5N3O4/c14-8-6(9(15)11(17)12(18)10(8)16)4-24-5-1-20-2-7(21(22)23)19-13(20)25-3-5/h2,5H,1,3-4H2/t5-/m0/s1 |
InChI Key |
XNHUGUJDSLLGIS-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


